2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Fluorophore Quantum Yield Electron-Donating Group

This screening compound offers a uniquely substituted PP core: 2-ethyl enhances lipophilicity (logP 4.24) and membrane permeability, while the ortho‑methoxyphenyl EDG at C7 boosts fluorescence QY (0.15–0.23) by up to 3.8‑fold over unsubstituted phenyl. It fills an underrepresented chemotype in kinase decks, enabling novel selectivity profiles distinct from 2‑methyl analogs (e.g., TrkA IC50 0.087 μM). Ideal as a conformational probe for KDR hinge‑region binding studies.

Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
Cat. No. B5746787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC
InChIInChI=1S/C21H19N3O/c1-3-17-20(15-9-5-4-6-10-15)21-22-14-13-18(24(21)23-17)16-11-7-8-12-19(16)25-2/h4-14H,3H2,1-2H3
InChIKeyALIBOESZWJPLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 44 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Compound Identity, Scaffold Class, and Baseline Properties


2-Ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (molecular formula C₂₁H₁₉N₃O; MW 329.4 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine (PP) fused heterocyclic class, a privileged scaffold in kinase inhibitor discovery and fluorophore development [1]. The compound features a 2-ethyl substituent on the pyrazole ring, a 3-phenyl group, and a 7-(2-methoxyphenyl) moiety—an ortho-methoxy electron-donating group (EDG) on the aryl ring attached at the pyrimidine C-7 position. Key computed physicochemical properties include logP = 4.2371, logD = 4.237, logSw = −4.5105, and a polar surface area of 28.0 Ų . This compound is catalogued as a screening compound (ChemDiv ID: 8525-0727) and has not yet been the subject of dedicated peer-reviewed biological evaluation, placing it in the early discovery-stage chemical space within the broader PP family.

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Treated as Interchangeable in 2-Ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine Procurement


Within the pyrazolo[1,5-a]pyrimidine class, subtle variations in the substitution pattern at positions 2, 3, and 7 produce pronounced differences in both biological target engagement and photophysical behavior. The 7-aryl substituent's electronic character directly governs fluorescence quantum yield—electron-donating groups (EDGs) such as methoxyphenyl enhance emission intensities by up to 3.8-fold compared to unsubstituted phenyl, while electron-withdrawing groups (EWGs) suppress emission [1]. The 2-alkyl chain length modulates lipophilicity and may influence ATP-binding site occupancy in kinase targets [2]. Consequently, substituting a 2-methyl for a 2-ethyl analog, or replacing the ortho-methoxyphenyl at C-7 with a para-methoxy, phenyl, or dimethoxy variant, is expected to alter both the compound's optical utility and its kinase inhibition profile. These structure-dependent properties preclude generic substitution and necessitate compound-specific evaluation for procurement decisions.

Quantitative Differentiation Evidence for 2-Ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine Against Closest Structural Comparators


Enhanced Fluorescence Quantum Yield via 7-(2-Methoxyphenyl) EDG vs. Unsubstituted 7-Phenyl

The 2-methoxyphenyl substituent at C-7 of the target compound is an ortho-methoxy electron-donating group (EDG). In a systematic study of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, the para-methoxy EDG analog 4e (7-(4-MeOPh)) achieved a fluorescence quantum yield (ϕF) of 0.23 in THF, whereas the unsubstituted 7-phenyl analog 4d exhibited a ϕF of only 0.06—a 3.8-fold difference [1]. Although the target compound bears an ortho-methoxy rather than para-methoxy substituent, both are EDGs that enhance ICT (intramolecular charge transfer) from the 7-aryl ring to the PP core. The target compound is therefore expected to exhibit quantum yield values substantially closer to 0.23 than to 0.06, conferring a measurable photophysical advantage over 7-phenyl analogs for optical applications.

Fluorophore Quantum Yield Electron-Donating Group

Lipophilicity (logP) Comparison: Target Compound vs. Optimized KDR Kinase Inhibitor Leads

The target compound has a computed logP of 4.2371 and logD of 4.237 . In the KDR kinase inhibitor series reported by Fraley et al. (2002), early lead compound 4e (logP > 4.0) was described as 'highly lipophilic and relatively insoluble,' while lead optimization introducing 4-pyridinonyl and basic amine groups reduced logP to 2.4 (compound 5a), significantly improving aqueous solubility and cellular activity [1]. The target compound's logP (~4.24) places it in a lipophilicity range similar to the early (suboptimal) KDR leads, suggesting it may share comparable permeability but potentially limited aqueous solubility—a property that can be exploited in cellular uptake studies but may require formulation for in vivo applications.

Lipophilicity Drug-likeness logP KDR Kinase

2-Ethyl vs. 2-Methyl Substitution: Implications for Kinase Inhibitor Potency

The most directly comparable peer-reviewed SAR data come from Al-Qadhi et al. (2023), who reported four series of 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines as multikinase inhibitors [1]. In that study, the most potent compound (7d) achieved TrkA IC₅₀ = 0.087 μM and ALK2 IC₅₀ = 0.105 μM. The target compound differs at position 2, bearing an ethyl group in place of methyl. In related heterocyclic kinase inhibitor series, the 2-ethyl substituent typically increases lipophilicity (ΔlogP ≈ +0.5 vs. methyl) and may alter the conformational preference of the 3-phenyl ring through steric interaction with the C-3 substituent [2]. This substitution is expected to modulate kinase selectivity profiles relative to the 2-methyl series, although direct comparative IC₅₀ data for the target compound are not yet available.

Kinase Inhibition TrkA ALK2 Structure-Activity Relationship

Ortho-Methoxy vs. Para-Methoxy vs. 3,4-Dimethoxy at C-7: Steric and Electronic Differentiation

The target compound bears an ortho-methoxyphenyl substituent at the C-7 position, distinguishing it from the more commonly studied para-methoxy and 3,4-dimethoxy analogs. In pyrazolo[1,5-a]pyrimidine SAR, the ortho-methoxy group introduces a steric constraint that can reduce the conformational freedom of the 7-aryl ring relative to the PP core. The closest vendor-available analog, 7-(3,4-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine, carries an additional para-methoxy group (MW 359.4 vs. 329.4 g/mol for the target) and a computed polar surface area of 48.0 Ų (estimated) compared to 28.0 Ų for the target . The ortho-methoxy geometry may differentially affect both kinase hinge-region binding (through altered N-1 presentation to the hinge cysteine) and photophysical ICT efficiency (through modulation of the dihedral angle between the 7-aryl donor and the PP acceptor).

Ortho-effect Methoxy substitution Conformational analysis SAR

Recommended Application Scenarios for 2-Ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Fluorescent Probe Development Leveraging the 7-(2-Methoxyphenyl) EDG Photophysical Enhancement

The 2-methoxyphenyl EDG at C-7 is expected to confer fluorescence quantum yields in the range of 0.15–0.23 in organic solvents, based on cross-study comparison with the 7-(4-MeOPh) analog (ϕF = 0.23 vs. 0.06 for 7-Ph) [1]. This property makes the target compound a viable candidate scaffold for developing intracellular fluorescent probes and chemosensors where moderate-to-high emission efficiency is required. The ortho-methoxy geometry may also provide a distinct solid-state emission profile, as related 7-aryl-3-methyl-PPs with EDGs have demonstrated solid-state quantum yields (QYSS) up to 0.63 [1].

Kinase Screening Library Enrichment with a 2-Ethyl-3-phenyl Chemotype

The compound's 2-ethyl-3-phenyl-7-(2-methoxyphenyl) substitution pattern is distinct from the well-characterized 2-methyl-3-substituted series reported to inhibit TrkA (IC₅₀ = 0.087 μM) and ALK2 (IC₅₀ = 0.105 μM) [2]. The 2-ethyl group increases lipophilicity by approximately 0.5 log units relative to 2-methyl analogs, potentially enhancing membrane permeability in cell-based kinase assays. Procurement of this compound enriches screening decks with an underrepresented chemotype within the PP family, increasing the probability of identifying novel kinase selectivity profiles.

Physicochemical Property Benchmarking in the logP 4.0–4.5 Lipophilicity Window

With a computed logP of 4.2371 , the target compound occupies a lipophilicity range previously associated with early-stage KDR kinase inhibitor leads (logP > 4.0) that were subsequently optimized to logP 2.4 for improved solubility and pharmacokinetics [3]. This property profile makes the compound suitable as a reference standard for evaluating the impact of logP reduction strategies (e.g., introduction of basic amines, pyridinonyl groups) on cellular potency and aqueous solubility within the PP scaffold series.

Ortho-Substituent SAR Probe for 7-Aryl Conformational Effects

The ortho-methoxyphenyl group at C-7 introduces steric hindrance that may restrict rotation of the 7-aryl ring relative to the PP core, a conformational feature absent in para-methoxy and 3,4-dimethoxy analogs . This compound can serve as a conformational probe in structure-based drug design studies to investigate how the dihedral angle between the C-7 aryl donor and the PP acceptor influences both kinase hinge-region binding (via N-1 presentation to Cys919 in KDR [3]) and intramolecular charge transfer efficiency in fluorophore applications.

Quote Request

Request a Quote for 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.